molecular formula C19H18N2O5S B5975543 2-[4-(4-morpholinylsulfonyl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[4-(4-morpholinylsulfonyl)benzyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5975543
M. Wt: 386.4 g/mol
InChI Key: NZPDNOBFGZVBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-morpholinylsulfonyl)benzyl]-1H-isoindole-1,3(2H)-dione, commonly known as MI-192, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the field of cancer research. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in preclinical studies as a potent inhibitor of various cancer cell lines.

Mechanism of Action

The mechanism of action of MI-192 involves the inhibition of the enzyme Topoisomerase IIα, which is essential for DNA replication and cell division. By inhibiting this enzyme, MI-192 prevents cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
MI-192 has been found to have a low toxicity profile in animal studies, making it a promising candidate for further clinical development. It has also been found to have good bioavailability, allowing for effective delivery to cancer cells.

Advantages and Limitations for Lab Experiments

MI-192 has several advantages for laboratory experiments, including its potency and selectivity for cancer cells. However, its synthetic process is complex, making it difficult to produce in large quantities. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.

Future Directions

There are several future directions for the study of MI-192, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Further studies to determine its mechanism of action and potential for combination therapy with other cancer drugs.
3. Development of new synthetic methods to improve its yield and scalability.
4. Investigation of its potential for use in other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, MI-192 is a promising compound with potential therapeutic applications in cancer treatment. Its mechanism of action, low toxicity profile, and good bioavailability make it a promising candidate for further clinical development. However, further studies are needed to determine its efficacy and potential side effects in humans.

Synthesis Methods

MI-192 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-morpholinylsulfonylbenzylamine with phthalic anhydride in the presence of a catalyst to form the intermediate product, which is then further reacted with a reducing agent to obtain the final product.

Scientific Research Applications

MI-192 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. MI-192 has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-16-3-1-2-4-17(16)19(23)21(18)13-14-5-7-15(8-6-14)27(24,25)20-9-11-26-12-10-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDNOBFGZVBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotylimide-IV

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